Difluoromethane

説明

This compound is a member of fluoromethanes. It has a role as a refrigerant.

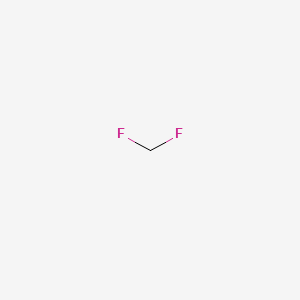

Structure

3D Structure

特性

IUPAC Name |

difluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F2/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRIWBAIICGTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F2 | |

| Record name | DIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029597, DTXSID901045808 | |

| Record name | Difluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon fluoride (CF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.023 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Difluoromethane appears as a colorless odorless gas. Insoluble in water and has a high thermal stability. Its vapors are heavier than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the unconfined liquid can cause frostbite. Used as a refrigerant., Gas or Vapor; Liquid, Colorless gas; [Merck Index] Colorless liquefied gas with a faint ethereal odor; [MSDSonline] | |

| Record name | DIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-51.65 °C | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.44% at 25 °C, Soluble in ethanol | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.961 at 25 °C; 1.052 at 0 °C (liquid), Density: 1.2139 g/cu cm at -52 °C, Critical density: 0.430 | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.26X10+4 mm Hg at 25 °C | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Colorless gas at ambient conditions | |

CAS No. |

75-10-5, 2154-59-8 | |

| Record name | DIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Difluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon fluoride (CF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylene, difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JW9K722X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-136.8 °C | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Difluoromethane (CH2F2)

For Researchers, Scientists, and Drug Development Professionals

Difluoromethane, also known as HFC-32 or R-32, is an organofluorine compound with the chemical formula CH₂F₂.[1] It is a colorless, odorless gas at standard conditions and is widely used as a refrigerant.[1][2] This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, with a focus on data relevant to research and development.

Physical and Chemical Properties

This compound is characterized by its high thermal stability and is sparingly soluble in water.[2][3] Its vapors are heavier than air.[2] The following tables summarize the key quantitative physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | CH₂F₂ |

| Molecular Weight | 52.023 g/mol [2] |

| Appearance | Colorless gas[2] |

| Odor | Odorless to a slight ether-like scent[2][4] |

| Melting Point | -136 °C (-212.8 °F)[5] |

| Boiling Point | -51.6 °C (-60.9 °F)[5] |

| Density (liquid) | 1.1 g/mL at 25 °C[6] |

| Vapor Density (air = 1) | 1.8[4] |

| Vapor Pressure | 1518.92 kPa (220.301 psi) at 21.1 °C[1] |

| Water Solubility | 0.44% at 25 °C[2] |

| Octanol/Water Partition Coefficient (log P) | 0.20[2] |

Table 2: Thermodynamic and Safety Properties of this compound

| Property | Value |

| Critical Temperature | 78.25 °C[4] |

| Critical Pressure | 5.83 MPa[4] |

| Specific Heat (liquid, 25°C) | 1.937 kJ/kg·K[7] |

| Specific Heat (vapor, 25°C, 1.013 bar) | 0.848 kJ/kg·K[7] |

| Autoignition Temperature | 648 °C (1,198 °F)[1] |

| Lower Explosive Limit (% V/V) | 12.7%[4] |

| Upper Explosive Limit (% V/V) | 33.4%[4] |

| Global Warming Potential (100-year) | 675[2][8] |

| Ozone Depletion Potential | 0[4][8] |

Reactivity and Hazardous Reactions

This compound is generally stable under normal conditions.[4] However, it can undergo hazardous reactions under specific circumstances.

Thermal Decomposition: When heated to decomposition, this compound emits toxic vapors of fluoride.[2] Hazardous combustion products include carbon dioxide, carbon monoxide, hydrogen fluoride, and fluorocarbon acid.[4][5]

Combustion: this compound is a flammable gas.[9] When mixed with oxygen under appropriate conditions, it can undergo combustion.[10] Leaking gas fires should not be extinguished unless the leak can be safely stopped.[9]

Reaction with Strong Oxidizing Agents: It can react violently with strong oxidizing agents.[11]

Incompatibilities: this compound is incompatible with strong oxidizing and reducing agents, alkali metals, alkaline earth metals, many amines, nitrides, azo/diazo compounds, and epoxides.[12] It may also react violently with aluminum.[12]

Atmospheric Reactivity: In the atmosphere, this compound is degraded by reaction with photochemically-produced hydroxyl radicals.[13] This reaction, which forms carbonyl difluoride, has a half-life of approximately 4 years.[13]

Experimental Methodologies

Detailed experimental protocols for the synthesis and specific reactions of this compound are not extensively available in the public domain. However, the principles behind the determination of its properties and its reactivity can be described.

Determination of Thermodynamic Properties: The pressure-volume-temperature (PVT) behavior of this compound has been measured using techniques such as a vibrating tube densimeter and a Burnett/isochoric apparatus.[14] Vapor pressures and saturated liquid and vapor densities have been determined using variable volume and static experimental methods.[15]

General Protocol for Free-Radical Halogenation: Free-radical halogenation is a typical reaction for alkanes and their derivatives, initiated by UV light. The general mechanism involves three stages:

-

Initiation: UV radiation causes the homolytic cleavage of a halogen molecule (e.g., Cl₂) to form two halogen radicals (2 Cl•).

-

Propagation: A halogen radical abstracts a hydrogen atom from this compound to form a CH₂F• radical and a hydrogen halide. The CH₂F• radical then reacts with another halogen molecule to produce the halogenated product and another halogen radical, continuing the chain reaction.

-

Termination: The reaction ceases when two radicals combine.

Studying Atmospheric Reactions with Hydroxyl Radicals: The reaction kinetics of this compound with hydroxyl (OH) radicals are typically studied in laboratory settings using techniques like laser-induced fluorescence to monitor the concentration of OH radicals over time in the presence of a known concentration of this compound. These experiments are conducted under controlled temperature and pressure to determine the rate constants of the reaction.

Visualizations

Caption: Experimental workflow for assessing reactivity.

Caption: Atmospheric degradation of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CH2F2 | CID 6345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. assets.leroymerlin.es [assets.leroymerlin.es]

- 5. efcgases.com [efcgases.com]

- 6. 75-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. climalife.com [climalife.com]

- 8. srf.com [srf.com]

- 9. nfil.in [nfil.in]

- 10. pushinechemical.com [pushinechemical.com]

- 11. Gas detectors and respiratory protection equipments CH2F2 (R32 - this compound), CAS number 75-10-5 [en.gazfinder.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. echemi.com [echemi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]

An In-depth Technical Guide to the Synthesis of Difluoromethane from Dichloromethane and Hydrogen Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of difluoromethane (CH₂F₂), a compound of increasing interest in various applications, including as a refrigerant with a lower global warming potential than many alternatives. The primary focus of this document is the conversion of dichloromethane (B109758) (CH₂Cl₂) using hydrogen fluoride (B91410) (HF) as the fluorinating agent. Both liquid-phase and gas-phase synthesis routes are explored, with a detailed examination of catalytic systems, reaction kinetics, and experimental protocols.

Introduction

This compound (also known as HFC-32) is an organofluorine compound with the chemical formula CH₂F₂. It is a colorless gas that has gained prominence as a refrigerant. The synthesis of this compound from dichloromethane and hydrogen fluoride is a key industrial process, governed by the following overall reaction:

CH₂Cl₂ + 2 HF → CH₂F₂ + 2 HCl

This reaction can be carried out in either the liquid or gas phase, with the choice of phase and catalyst significantly impacting the reaction's efficiency, selectivity, and operating conditions. This guide will delve into the technical specifics of both approaches.

Catalytic Systems and Reaction Conditions

A variety of catalysts have been developed to facilitate the fluorination of dichloromethane. The selection of the catalyst is critical and influences the reaction temperature, pressure, and ultimately, the yield and purity of the this compound produced.

Liquid-Phase Synthesis

Liquid-phase fluorination is often favored for its potential for high productivity and milder reaction conditions compared to gas-phase processes. The reaction is typically carried out in the presence of a Lewis acid catalyst.

Table 1: Quantitative Data for Liquid-Phase Synthesis of this compound

| Catalyst | Temperature (°C) | Pressure ( kg/cm ²) | Molar Ratio (HF:CH₂Cl₂) | Catalyst Conc. (mol% vs CH₂Cl₂) | Conversion of CH₂Cl₂ (%) | Selectivity to CH₂F₂ (%) | Byproducts | Reference |

| SbF₅/SbF₃ mixture | 80 - 150 | 8 - 80 | >2 | <2 mol% vs HF | High | High | Chlorofluoromethane (B1204246) (CH₂ClF) | [1] |

| SbClₓFᵧ (x+y=5) | 50 - 150 | 1 - 10 | - | 10 - 90 mol% in mixture | Very High | Very High | Low | [2] |

| Titanium Tetrachloride (TiCl₄) | 110 | 15 (bar) | 20:1 | 10 | 93 | 89 | Chlorofluoromethane (11%) | [3] |

| Tin Tetrachloride (SnCl₄) | 115 | 23.5 (bar) | ~6.4:1 | ~17 | 50 | 81 | Chlorofluoromethane (19%) | [3] |

Note: The data presented is compiled from various sources and represents typical outcomes. Direct comparison should be made with caution due to variations in experimental setups.

Gas-Phase Synthesis

Gas-phase fluorination typically requires higher temperatures and often employs supported metal catalysts. This method can be operated continuously, which is advantageous for large-scale industrial production.

Table 2: Quantitative Data for Gas-Phase Synthesis of this compound

| Catalyst | Support | Temperature (°C) | Pressure (psig) | Molar Ratio (HF:CH₂Cl₂) | Conversion of CH₂Cl₂ (%) | Selectivity to CH₂F₂ (%) | Byproducts | Reference |

| Chromium Oxide | - | 330 - 450 | - | - | - | - | Chlorofluoromethane | [4] |

| Hydrated Chromium Fluoride | - | 125 - 425 | 0 - 250 | 4:1 | 82 | 89.3 | - | [5] |

| Tin Tetrachloride | Active Charcoal | - | - | - | Low Productivity | - | Risk of catalyst deactivation | [3] |

Note: The data presented is compiled from various sources and represents typical outcomes. Direct comparison should be made with caution due to variations in experimental setups.

Reaction Mechanism

The synthesis of this compound from dichloromethane and hydrogen fluoride proceeds through a stepwise halogen exchange reaction. In the presence of a Lewis acid catalyst, such as antimony pentachloride (SbCl₅), the reaction mechanism is believed to involve the formation of a highly reactive catalytic species.

The reaction is a two-step process, with chlorofluoromethane (CH₂ClF) as the intermediate. Both steps are reversible.

Step 1: CH₂Cl₂ + HF ⇌ CH₂ClF + HCl Step 2: CH₂ClF + HF ⇌ CH₂F₂ + HCl

The Lewis acid catalyst plays a crucial role in activating the C-Cl bond, making it more susceptible to nucleophilic attack by the fluoride ion from HF.

Caption: Proposed reaction pathway for the Lewis acid-catalyzed synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for both liquid-phase and gas-phase synthesis of this compound, based on procedures described in the literature.

Liquid-Phase Synthesis using a Titanium Tetrachloride Catalyst (Batch Process)

Objective: To synthesize this compound from dichloromethane and hydrogen fluoride in a batch reactor using titanium tetrachloride as a catalyst.

Materials:

-

Dichloromethane (CH₂Cl₂), analytical grade

-

Anhydrous Hydrogen Fluoride (HF)

-

Titanium Tetrachloride (TiCl₄)

-

Hastelloy B2 Autoclave (0.5 L) equipped with a paddle stirrer and a jacketed condenser

Procedure:

-

Into the 0.5 L Hastelloy B2 autoclave, introduce 0.6 mol of dichloromethane, 12 mol of hydrogen fluoride, and 0.06 mol of titanium tetrachloride.[3]

-

Seal the autoclave and immerse it in a thermostatically-controlled bath maintained at a temperature of 110°C.[3]

-

Adjust the pressure inside the autoclave to 15 bar.[3]

-

Maintain the condenser at a temperature of 20°C.[3]

-

Stir the reaction mixture for 5 hours.[3]

-

After the reaction period, cool the autoclave and carefully vent the gaseous products through a scrubbing solution to neutralize any unreacted HF and HCl.

-

Collect the gaseous product for analysis.

Expected Outcome:

-

Conversion of dichloromethane: ~93%[3]

-

Selectivity to this compound: ~89%[3]

-

Major byproduct: Chlorofluoromethane (~11%)[3]

Gas-Phase Synthesis using a Supported Chromium Catalyst (Continuous Process)

Objective: To synthesize this compound via a continuous gas-phase reaction of dichloromethane and hydrogen fluoride over a chromium-based catalyst.

Materials:

-

Dichloromethane (CH₂Cl₂), vaporized

-

Anhydrous Hydrogen Fluoride (HF), vaporized

-

Supported Chromium Oxide Catalyst

-

Fixed-bed reactor made of a material resistant to HF and HCl (e.g., Inconel or Hastelloy)

-

Preheaters for reactants

-

Condenser and separation unit

Procedure:

-

Pack the fixed-bed reactor with the supported chromium oxide catalyst.

-

Pre-treat the catalyst by calcining under a flow of inert gas (e.g., nitrogen) at a temperature of about 200°C to 450°C for at least 1 hour.[5]

-

Activate the catalyst by exposing it to a stream of HF, optionally diluted with an inert gas, at a temperature of about 200°C to 450°C for at least 1 hour.[5]

-

Preheat streams of dichloromethane and hydrogen fluoride to the desired reaction temperature (e.g., 200°C - 350°C) in separate preheaters.

-

Introduce the vaporized reactants into the reactor at a specified molar ratio (e.g., HF:CH₂Cl₂ of 4:1).[5]

-

Maintain the reactor temperature and pressure within the desired range (e.g., 175°C to 275°C and 0 to 250 psig).[5]

-

Continuously pass the gaseous product stream from the reactor through a condenser to separate the this compound and HCl from unreacted starting materials and byproducts.

-

Further purify the this compound through distillation and washing steps.

Product Purification and Analysis

The crude product from the synthesis reaction is a mixture containing this compound, hydrogen chloride, unreacted dichloromethane and hydrogen fluoride, and the intermediate chlorofluoromethane. A multi-step purification process is required to obtain high-purity this compound.

Caption: A typical workflow for the purification of this compound.

Analytical Methods: The purity of the final this compound product is typically assessed using Gas Chromatography (GC).

Table 3: Analytical Methods for this compound Purity Assessment

| Analytical Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |

| Gas Chromatography with Flame Ionization Detector (GC-FID) | Separation based on boiling point and interaction with a stationary phase. | Low ppm | High resolution for volatile impurities, robust, and widely available. | Destructive to the sample, requires calibration with standards. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by mass analysis for identification. | Low ppm to ppb | Provides structural information for impurity identification. | More complex and expensive than GC-FID. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of the ¹⁹F nucleus. | ~0.1 mol% | Provides structural information, non-destructive, and can identify unknown impurities. | Lower sensitivity than GC, requires a high-field NMR spectrometer. |

Conclusion

The synthesis of this compound from dichloromethane and hydrogen fluoride is a well-established yet continuously evolving field of industrial chemistry. The choice between liquid-phase and gas-phase processes depends on various factors, including the desired scale of production, available infrastructure, and economic considerations. Catalyst development remains a key area of research, with a focus on improving activity, selectivity, and stability to minimize byproduct formation and enhance the overall efficiency of the process. This guide provides a foundational understanding of the core principles and practical aspects of this compound synthesis, intended to be a valuable resource for professionals in research and development.

References

- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 2. This compound | CH2F2 | CID 6345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 4. WO2015120234A1 - Reactor for liquid phase fluorination reactions - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical Properties of Difluoromethane (CH2F2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethane, also known as HFC-32 or R-32, is an organofluorine compound with the chemical formula CH2F2.[1] It is a colorless, odorless gas under standard conditions and is widely used as a refrigerant due to its efficient heat transfer properties.[1][2] This technical guide provides a comprehensive overview of the core physical properties of this compound in both its liquid and gaseous states, intended to serve as a vital resource for professionals in research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the tables below, offering a clear comparison of its properties in both gas and liquid phases.

General and Critical Properties

| Property | Value | Unit |

| Molecular Weight | 52.02 | g/mol |

| Boiling Point (at 1.013 bar) | -51.6 | °C |

| Melting Point | -136.8 | °C |

| Critical Temperature | 78.1 | °C |

| Critical Pressure | 5.78 | MPa |

| Critical Density | 0.424 | g/cm³ |

Density

Liquid Phase

| Temperature (°C) | Density (g/cm³) |

| -20 | 1.05 |

| 0 | 1.00 |

| 20 | 0.96 |

| 40 | 0.90 |

| 60 | 0.82 |

Gas Phase (at 1 atm)

| Temperature (°C) | Density (g/L) |

| -51.6 (Boiling Point) | 2.95 |

| 0 | 2.40 |

| 20 | 2.22 |

| 100 | 1.76 |

Specific Heat Capacity

| Phase | Temperature (°C) | Pressure (bar) | Specific Heat (kJ/kg·K) |

| Liquid | 25 | Saturated | 1.89 |

| Vapor | 25 | 1.013 | 1.28 |

Vapor Pressure

| Temperature (°C) | Pressure (MPa) |

| -60 | 0.10 |

| -40 | 0.26 |

| -20 | 0.59 |

| 0 | 1.19 |

| 20 | 2.20 |

| 40 | 3.78 |

| 60 | 6.13 |

Thermal Conductivity

| Phase | Temperature (°C) | Thermal Conductivity (W/m·K) |

| Liquid | 25 | 0.112 |

| Gas | 25 | 0.013 |

Viscosity

| Phase | Temperature (°C) | Viscosity (µPa·s) |

| Liquid | 25 | 118 |

| Gas | 25 | 12.6 |

Experimental Protocols

The determination of the physical properties of this compound relies on established experimental methodologies. Below are detailed protocols for key experiments.

Vapor Pressure Determination (Ebulliometry)

Objective: To measure the vapor pressure of liquid this compound at various temperatures. This protocol is based on the principles outlined in ASTM D1267 for liquefied petroleum gases.[2]

Apparatus:

-

A vapor pressure apparatus consisting of a vapor chamber and a liquid chamber.

-

A pressure gauge with a suitable range for the expected pressures of this compound.

-

A constant-temperature water bath capable of maintaining the desired temperature with high accuracy.

-

A certified thermometer for temperature measurement.

Procedure:

-

Sample Preparation: A sample of liquid this compound is carefully transferred into the liquid chamber of the apparatus.

-

Assembly: The vapor and liquid chambers are connected and sealed to ensure a closed system.

-

Purging: Any air present in the vapor chamber is purged by briefly opening a valve to allow a small amount of this compound to vaporize and displace the air.

-

Equilibration: The entire apparatus is submerged in the constant-temperature water bath. The sample is allowed to reach thermal equilibrium with the bath.

-

Measurement: Once the temperature and pressure readings stabilize, the pressure is recorded from the gauge.

-

Data Collection: The procedure is repeated at different temperatures to obtain a vapor pressure curve.

Density Measurement (Vibrating Tube Densimeter)

Objective: To determine the density of liquid and gaseous this compound over a range of temperatures and pressures.

Apparatus:

-

A vibrating tube densimeter.

-

A high-pressure sample cell capable of containing this compound at various conditions.

-

A temperature-controlled bath or chamber to maintain the sample at the desired temperature.

-

A pressure transducer to measure the sample pressure.

Procedure:

-

Calibration: The vibrating tube densimeter is calibrated using fluids with known densities, such as dry nitrogen and distilled water, under various temperature and pressure conditions.

-

Sample Loading: The this compound sample is introduced into the sample cell.

-

Temperature and Pressure Control: The sample cell is brought to the desired temperature and pressure.

-

Measurement: The densimeter measures the oscillation period of the vibrating tube containing the sample. This period is directly related to the density of the fluid.

-

Data Acquisition: The density is calculated from the oscillation period using the calibration data. Measurements are taken at various temperatures and pressures to map the density profile.

Specific Heat Capacity Measurement (Differential Scanning Calorimetry)

Objective: To measure the specific heat capacity of this compound in its liquid and gaseous states. This protocol follows the principles of ASTM D2766.[3]

Apparatus:

-

A differential scanning calorimeter (DSC).

-

Hermetically sealed sample pans capable of withstanding the vapor pressure of this compound.

-

A cooling system for sub-ambient temperature measurements.

-

A reference material with a known specific heat capacity (e.g., sapphire).

Procedure:

-

Baseline Calibration: An initial DSC scan is performed with empty sample and reference pans to establish a baseline heat flow.

-

Reference Sample Scan: A scan is performed with the reference material (sapphire) in the sample pan to calibrate the heat flow signal.

-

Sample Preparation: A known mass of liquid this compound is hermetically sealed in a sample pan.

-

Sample Scan: The sealed sample pan is placed in the DSC, and the temperature is scanned over the desired range at a constant heating rate. The heat flow to the sample is measured relative to an empty reference pan.

-

Calculation: The specific heat capacity of the this compound sample is calculated by comparing its heat flow to that of the sapphire standard and the baseline.

Thermal Conductivity Measurement (Transient Hot-Wire Method)

Objective: To determine the thermal conductivity of liquid and gaseous this compound.

Apparatus:

-

A transient hot-wire apparatus, including a thin platinum or tantalum wire suspended in a sample cell.

-

A power source to deliver a precise electrical pulse to the wire.

-

A resistance measurement system to monitor the temperature change of the wire.

-

A pressure and temperature control system for the sample cell.

Procedure:

-

Sample Introduction: The sample cell is filled with this compound at a specific temperature and pressure.

-

Heating Pulse: A short, precise pulse of electrical current is passed through the hot wire, causing its temperature to rise.

-

Temperature Measurement: The change in the electrical resistance of the wire is measured over time, which is then converted to a temperature rise.

-

Data Analysis: The thermal conductivity of the this compound is determined from the rate of temperature increase of the wire. The relationship between the temperature rise and the logarithm of time is linear, and the slope of this line is inversely proportional to the thermal conductivity.

Viscosity Measurement (Capillary Viscometer)

Objective: To measure the viscosity of liquid this compound.

Apparatus:

-

A capillary viscometer of a suitable design for low-viscosity fluids under pressure.

-

A constant-temperature bath to maintain the viscometer at the desired temperature.

-

A timing device to accurately measure the flow time.

-

A pressure system to control the flow of the liquid through the capillary.

Procedure:

-

Sample Loading: The viscometer is filled with the liquid this compound sample.

-

Temperature Equilibration: The viscometer is placed in the constant-temperature bath and allowed to reach thermal equilibrium.

-

Flow Measurement: A known pressure difference is applied to induce the flow of the liquid through the capillary tube. The time it takes for a specific volume of liquid to pass between two marked points on the capillary is measured.

-

Calculation: The kinematic viscosity is calculated from the flow time and the calibration constant of the viscometer. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Phase Behavior and Properties Relationship

The physical state of this compound is dictated by its temperature and pressure. The following diagram illustrates the relationship between its solid, liquid, and gaseous phases and key physical properties.

Caption: Phase diagram illustrating the relationship between the states of this compound and key transition points.

References

The Emergence of Difluoromethane as a Versatile C1 Feedstock in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethyl group (–CF2H) in particular has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, modulating acidity, and participating in hydrogen bonding. Difluoromethane (CH2F2), a readily available and inexpensive industrial gas, represents a highly attractive, atom-economical source for this valuable motif. This technical guide provides a comprehensive overview of the synthetic methodologies that leverage this compound and its derivatives as a chemical feedstock for organic synthesis, with a focus on transition-metal catalysis, photoredox catalysis, and electrochemical methods.

Transition-Metal-Catalyzed Difluoromethylation

Transition-metal catalysis has emerged as a powerful platform for the activation of the relatively inert C–H and C–Cl bonds in this compound and its derivatives, enabling the formation of C–CF2H bonds with a variety of organic substrates. Nickel, palladium, and copper complexes have demonstrated notable efficacy in these transformations.

Nickel-Catalyzed Difluoromethylation of Aryl Halides

Nickel catalysis has proven particularly effective for the cross-coupling of aryl halides with difluoromethyl sources. These methods often employ a reductant to facilitate the catalytic cycle. A prominent example is the nickel-catalyzed difluoromethylation of (hetero)aryl chlorides with chlorodluoromethane (ClCF2H), a direct derivative of CH2F2.[1][2]

Experimental Protocol: Nickel-Catalyzed Difluoromethylation of 4-Chloro-1,1'-biphenyl [1]

-

Materials: 4-Chloro-1,1'-biphenyl (11.3 g, 60 mmol), NiCl2 (0.78 g, 6.0 mmol), 4,4'-diamino-2,2'-bipyridine (ligand, 1.1 g, 6.0 mmol), Zn powder (11.8 g, 180 mmol), MgCl2 (17.1 g, 180 mmol), 3 Å molecular sieves (5.0 g), and anhydrous N,N-dimethylacetamide (DMA, 150 mL).

-

Procedure:

-

To a dried 500 mL Schlenk flask under an argon atmosphere, add NiCl2, the ligand, Zn powder, MgCl2, 3 Å molecular sieves, and 4-chloro-1,1'-biphenyl.

-

Add anhydrous DMA to the flask.

-

Introduce chlorothis compound (B1668795) (ClCF2H) gas into the reaction mixture at a constant pressure of 1 atm.

-

Heat the reaction mixture to 60 °C and stir for 24 hours.

-

After completion, cool the reaction to room temperature and carefully quench with 1 M HCl.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the difluoromethylated product.

-

Quantitative Data: Substrate Scope of Nickel-Catalyzed Difluoromethylation of Aryl Chlorides [1][3]

| Entry | Aryl Chloride Substrate | Product | Yield (%) |

| 1 | 4-Chloro-1,1'-biphenyl | 4-(difluoromethyl)-1,1'-biphenyl | 80 |

| 2 | 4-Chlorobenzonitrile | 4-(difluoromethyl)benzonitrile | 74 |

| 3 | 1-Chloro-4-phenoxybenzene | 1-(difluoromethyl)-4-phenoxybenzene | 72 |

| 4 | 2-Chloronaphthalene | 2-(difluoromethyl)naphthalene | 65 |

| 5 | 3-Chloropyridine | 3-(difluoromethyl)pyridine | 55 |

Reaction Mechanism: Nickel-Catalyzed Difluoromethylation

The proposed mechanism for the nickel-catalyzed difluoromethylation of aryl chlorides involves a radical pathway.

Caption: Proposed catalytic cycle for nickel-catalyzed difluoromethylation.

Palladium-Catalyzed Difluoromethylation of Arylboronic Acids

Palladium catalysis is widely used for the difluoromethylation of arylboronic acids and their esters. These reactions typically proceed via a difluorocarbene intermediate.

Experimental Protocol: Palladium-Catalyzed Difluoromethylation of Phenylboronic Acid

-

Materials: Phenylboronic acid (1.0 equiv), ethyl bromodifluoroacetate (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv), and anhydrous toluene (B28343) (0.1 M).[4]

-

Procedure:

-

In a glovebox, combine phenylboronic acid, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a Schlenk tube.

-

Add anhydrous toluene, followed by ethyl bromodifluoroacetate.

-

Seal the tube and heat the mixture at 100 °C for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solvent and purify the residue by flash chromatography to yield the difluoromethylated arene.

-

Quantitative Data: Substrate Scope of Palladium-Catalyzed Difluoromethylation [5]

| Entry | Arylboronic Acid Substrate | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 1-(difluoromethyl)-4-methoxybenzene | 85 |

| 2 | 4-Fluorophenylboronic acid | 1-(difluoromethyl)-4-fluorobenzene | 78 |

| 3 | 3-Thienylboronic acid | 3-(difluoromethyl)thiophene | 65 |

| 4 | Naphthalene-2-boronic acid | 2-(difluoromethyl)naphthalene | 72 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 1-(difluoromethyl)-4-(trifluoromethyl)benzene | 60 |

Photoredox-Catalyzed Difluoromethylation

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating difluoromethyl radicals from various precursors, enabling the C–H functionalization of a broad range of (hetero)arenes.

Experimental Protocol: Photocatalytic C–H Difluoromethylation of 1-Methyl-1H-indole [6]

-

Materials: 1-Methyl-1H-indole (0.2 mmol), S-(difluoromethyl)sulfonium salt (2.0 equiv), fac-[Ir(ppy)₃] (photocatalyst, 3 mol%), K₂HPO₄ (2.0 equiv), and anhydrous acetonitrile (B52724) (3.0 mL).

-

Procedure:

-

To an oven-dried vial, add 1-methyl-1H-indole, the S-(difluoromethyl)sulfonium salt, fac-[Ir(ppy)₃], and K₂HPO₄.

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous acetonitrile via syringe.

-

Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 18 hours.

-

Upon completion, remove the solvent in vacuo and purify the residue by column chromatography.

-

Quantitative Data: Substrate Scope of Photocatalytic C–H Difluoromethylation [7][8]

| Entry | Heteroaromatic Substrate | Product | Yield (%) |

| 1 | 1-Methyl-1H-indole | 3-(difluoromethyl)-1-methyl-1H-indole | 85 |

| 2 | Caffeine | 8-(difluoromethyl)caffeine | 70 |

| 3 | Quinoxaline | 2-(difluoromethyl)quinoxaline | 91 |

| 4 | Benzofuran | 2-(difluoromethyl)benzofuran | 75 |

| 5 | Thiophene | 2-(difluoromethyl)thiophene | 68 |

Reaction Mechanism: Photocatalytic Difluoromethylation

The mechanism involves the generation of a difluoromethyl radical via a single-electron transfer (SET) process from the excited photocatalyst to a difluoromethyl precursor.

Caption: General mechanism for photocatalytic C-H difluoromethylation.

Electrochemical Difluoromethylation

Electrochemical synthesis offers a green and versatile approach to generate difluoromethyl radicals from readily available precursors like sodium difluoromethanesulfinate (CF2HSO2Na). This method avoids the need for stoichiometric chemical oxidants or reductants.

Experimental Protocol: Electrochemical Hydroxydifluoromethylation of Styrene (B11656) [9]

-

Materials: Styrene (0.2 mmol), sodium difluoromethanesulfinate (1.5 equiv), acetonitrile/water (4:1, 0.05 M), undivided electrochemical cell with a carbon anode and a platinum cathode.

-

Procedure:

-

Set up the undivided electrochemical cell with the carbon anode and platinum cathode.

-

Add styrene and sodium difluoromethanesulfinate to the cell.

-

Add the acetonitrile/water solvent system.

-

Apply a constant current of 4 mA for 6 hours and 25 minutes at room temperature under air.

-

After the electrolysis, evaporate the solvent and purify the residue by column chromatography to obtain the hydroxydifluoromethylated product.

-

Quantitative Data: Substrate Scope of Electrochemical Difluoromethylation [9]

| Entry | Olefin Substrate | Product | Yield (%) |

| 1 | Styrene | 2-(difluoromethyl)-1-phenylethan-1-ol | 75 |

| 2 | 4-Methylstyrene | 2-(difluoromethyl)-1-(p-tolyl)ethan-1-ol | 80 |

| 3 | 4-Chlorostyrene | 1-(4-chlorophenyl)-2-(difluoromethyl)ethan-1-ol | 70 |

| 4 | 1,1-Diphenylethylene | 2,2-difluoro-1,1-diphenylethan-1-ol | 65 |

| 5 | Indene | (1R,2S)-2-(difluoromethyl)indan-1-ol | 58 (dr 4:1) |

Workflow Diagram: Electrochemical Difluoromethylation

Caption: Experimental workflow for electrochemical difluoromethylation.

Conclusion

This compound and its derivatives are rapidly gaining prominence as indispensable feedstocks for the introduction of the difluoromethyl group in organic synthesis. The methodologies outlined in this guide, spanning transition-metal catalysis, photoredox catalysis, and electrochemistry, offer a diverse toolkit for accessing difluoromethylated compounds. These reactions, characterized by their increasing mildness and functional group tolerance, are poised to accelerate the discovery and development of novel pharmaceuticals and advanced materials. Further research will likely focus on the direct, catalytic functionalization of this compound itself, which remains a significant yet rewarding challenge in modern synthetic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Difluoromethylation of (hetero)aryl chlorides with chlorothis compound catalyzed by nickel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges | Semantic Scholar [semanticscholar.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Visible light-mediated C-H difluoromethylation of electron-rich heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Atmospheric Chemistry and Degradation Pathways of Difluoromethane (CH2F2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethane (CH₂F₂), also known as HFC-32, is a hydrofluorocarbon used as a refrigerant and in various industrial applications. Understanding its atmospheric chemistry is crucial for assessing its environmental impact, particularly its contribution to global warming. This technical guide provides a comprehensive overview of the atmospheric degradation pathways of CH₂F₂, focusing on its reactions with key atmospheric oxidants. It includes a summary of quantitative data, detailed descriptions of experimental methodologies, and visualizations of the degradation pathways.

Introduction

The atmospheric fate of CH₂F₂ is primarily determined by its reaction with hydroxyl radicals (OH) in the troposphere. This reaction initiates a cascade of subsequent reactions, leading to the formation of various degradation products. Reactions with other atmospheric species, such as chlorine atoms (Cl), and direct photolysis also contribute to its overall atmospheric lifetime. This guide delves into the kinetics and mechanisms of these degradation processes.

Atmospheric Lifetime and Global Warming Potential

CH₂F₂ is a potent greenhouse gas, and its atmospheric lifetime and global warming potential (GWP) are key metrics for its environmental impact. The atmospheric lifetime is predominantly controlled by the rate of its reaction with OH radicals.

| Parameter | Value | Reference(s) |

| Atmospheric Lifetime | 4.9 - 5.6 years | [1][2] |

| Global Warming Potential (GWP) | ||

| 20-year | 2100 | [2] |

| 100-year | 650 | [1][2] |

| 500-year | 200 | [2] |

Primary Degradation Pathways

The atmospheric degradation of CH₂F₂ is initiated by hydrogen abstraction, primarily by OH radicals and to a lesser extent by Cl atoms.

Reaction with Hydroxyl Radicals (OH)

The dominant sink for CH₂F₂ in the atmosphere is its reaction with the hydroxyl radical:

CH₂F₂ + OH → CHF₂ + H₂O

This reaction has been studied extensively using various experimental techniques. The temperature-dependent rate constant for this reaction is crucial for accurately modeling the atmospheric lifetime of CH₂F₂.

| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference(s) |

| 298 | (1.1 ± 0.1) x 10⁻¹⁴ | Pulsed Laser Photolysis-Laser Induced Fluorescence | [2] |

| 298 | (1.15 ± 0.12) x 10⁻¹⁴ | Discharge Flow-Resonance Fluorescence | [2] |

| 222-298 | k(T) = (2.36 ± 0.4) x 10⁻¹² exp[-(1790 ± 50)/T] | Pulsed Laser Photolysis-Laser Induced Fluorescence | [2] |

Reaction with Chlorine Atoms (Cl)

In regions with significant chlorine atom concentrations, such as the marine boundary layer or areas with industrial pollution, the reaction with Cl atoms can also contribute to the degradation of CH₂F₂:

CH₂F₂ + Cl → CHF₂ + HCl

The rate constant for this reaction is generally faster than that with OH radicals.

| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference(s) |

| 296 ± 2 | (1.03 ± 0.11) x 10⁻¹³ | Smog Chamber with FTIR Spectroscopy | [1] |

Photolysis

Direct photolysis of CH₂F₂ in the troposphere is not a significant degradation pathway as it does not absorb radiation at wavelengths greater than 290 nm.[2]

Secondary Degradation Pathways: The Fate of the CHF₂ Radical

The primary degradation reactions produce the difluoromethyl radical (CHF₂). In the presence of atmospheric oxygen (O₂), this radical is rapidly converted to the difluoromethylperoxy radical (CHF₂O₂):

CHF₂ + O₂ + M → CHF₂O₂ + M (where M is a third body, such as N₂ or O₂)

The subsequent reactions of the CHF₂O₂ radical determine the final degradation products.

Formation of the CHF₂O Radical

The CHF₂O₂ radical primarily reacts with nitric oxide (NO) or other peroxy radicals (RO₂) to form the difluoromethoxy radical (CHF₂O):

CHF₂O₂ + NO → CHF₂O + NO₂ CHF₂O₂ + RO₂ → CHF₂O + RO + O₂

Reactions of the CHF₂O Radical

The fate of the CHF₂O radical is a critical branch in the degradation pathway. It can either react with O₂ or undergo a unimolecular decomposition.

-

Reaction with O₂: This reaction leads to the formation of carbonyl fluoride (B91410) (C(O)F₂) and a hydroperoxyl radical (HO₂).[1][3]

CHF₂O + O₂ → C(O)F₂ + HO₂

-

Unimolecular Decomposition/Reaction: In environments with low O₂ concentrations or at higher altitudes, the CHF₂O radical can also be involved in other reactions, such as abstracting a hydrogen atom from another molecule. For instance, it can react with CH₂F₂ itself to form difluoromethanol (B8680546) (CHF₂OH), which is unstable and decomposes to formyl fluoride (HC(O)F) and hydrogen fluoride (HF).[1][3]

CHF₂O + CH₂F₂ → CHF₂OH + CHF₂ CHF₂OH → HC(O)F + HF

Studies have shown that the reaction with O₂ to form C(O)F₂ is the dominant pathway under typical atmospheric conditions.[1][3]

Final Degradation Products and Their Fates

The primary stable end products of the atmospheric degradation of CH₂F₂ are carbonyl fluoride (C(O)F₂) and formyl fluoride (HC(O)F).

-

Carbonyl Fluoride (C(O)F₂): C(O)F₂ is primarily removed from the atmosphere by hydrolysis in cloud water and oceans, forming CO₂ and HF.

-

Formyl Fluoride (HC(O)F): HC(O)F is also removed by hydrolysis, though at a slower rate than C(O)F₂.

Experimental Protocols

The determination of the reaction kinetics and degradation products of CH₂F₂ relies on sophisticated laboratory techniques. While specific experimental parameters vary between studies, the general methodologies are outlined below.

Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

This is a common technique for measuring the rate constants of gas-phase reactions, particularly with OH radicals.

Generalized Protocol:

-

Reactant Preparation: A mixture of a precursor for the OH radical (e.g., H₂O₂ or HNO₃), CH₂F₂, and a buffer gas (e.g., He or N₂) is prepared in a flow cell at a controlled temperature and pressure.

-

OH Radical Generation: A pulsed excimer laser (e.g., at 248 nm for H₂O₂ photolysis) is used to photolyze the precursor, generating a transient concentration of OH radicals.

-

OH Radical Detection: A tunable dye laser is used to excite the OH radicals at a specific wavelength (e.g., around 282 nm). The subsequent fluorescence, emitted at a longer wavelength (around 309 nm), is detected by a photomultiplier tube.

-

Kinetic Measurement: The decay of the OH fluorescence signal is monitored over time after the photolysis pulse. By varying the concentration of CH₂F₂ and observing the change in the pseudo-first-order decay rate of the OH radicals, the bimolecular rate constant for the reaction can be determined.

Smog Chamber with Fourier Transform Infrared (FTIR) Spectroscopy

Smog chambers are large, controlled environmental reactors used to simulate atmospheric conditions and study the degradation of volatile organic compounds.

Generalized Protocol:

-

Chamber Preparation: A large (typically several cubic meters) chamber made of an inert material (e.g., FEP Teflon film) is filled with purified air.

-

Reactant Introduction: Known concentrations of CH₂F₂, a radical precursor (e.g., Cl₂ for Cl atom initiated oxidation, or a precursor for OH radicals), and other relevant atmospheric species are introduced into the chamber.

-

Reaction Initiation: The reaction is initiated by photolysis of the radical precursor using UV lamps that simulate the solar spectrum.

-

Product Monitoring: The concentrations of reactants and products are monitored over time using a long-path FTIR spectrometer. The characteristic infrared absorption spectra of the different species allow for their identification and quantification.

-

Data Analysis: By analyzing the decay of the parent compound and the formation of products, the reaction mechanism and product yields can be determined.

Visualizations of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key atmospheric degradation pathways of CH₂F₂.

Caption: Primary atmospheric degradation pathways of CH₂F₂.

Caption: Generalized experimental workflows for studying CH₂F₂ degradation.

Conclusion

The atmospheric degradation of this compound is a complex process initiated primarily by reaction with hydroxyl radicals. The subsequent reactions of the resulting difluoromethyl radical lead to the formation of stable end products, carbonyl fluoride and formyl fluoride, which are ultimately removed from the atmosphere through hydrolysis. The experimental and theoretical studies summarized in this guide provide a robust understanding of the atmospheric chemistry of CH₂F₂, which is essential for accurately modeling its environmental impact and for informing the development of environmentally benign alternatives.

References

The Solubility of Difluoromethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethane (CH₂F₂), also known as HFC-32, is a hydrofluorocarbon with a growing range of applications, from a refrigerant with a lower global warming potential than its predecessors to a potential solvent in various chemical processes.[1] A thorough understanding of its solubility in a diverse array of organic solvents is critical for process design, optimization, and safety in industries ranging from pharmaceuticals to materials science. This technical guide provides a consolidated overview of the available quantitative data on the solubility of this compound in several organic solvents, details the experimental methodologies used to obtain this data, and presents visual workflows of key experimental techniques.

Quantitative Solubility Data

The solubility of this compound in various organic solvents has been investigated under different temperature and pressure conditions. The following tables summarize the available experimental data, presenting it in a clear and structured format for easy comparison.

| Organic Solvent | Temperature (K) | Pressure (MPa) | Mole Fraction of this compound (x₁) | Reference |

| Dichloromethane | 303.2 | 0.438 - 2.035 | 0.101 - 0.898 | [2][3] |

| 313.2 | 0.539 - 2.492 | 0.102 - 0.901 | [2][3] | |

| Dimethyl Ether | 313.15 - 343.15 | - | - | [4] |

| N,N-dimethylformamide (DMF) | 283.15 - 323.15 | - | - | [3] |

| Ethanol | 303 - 323 | - | - | [2] |

| Methanol | 303 - 323 | - | - | [2] |

| Propane | 294.83 - 343.26 | up to 5.4 | Azeotropic mixture | [5] |

| Trifluoroiodomethane | 253.150 - 293.150 | - | Azeotropic and zeotropic behavior observed | [4] |

| Perfluoro(butenyl vinyl ether) and Perfluoro(2,2-dimethyl-1,3-dioxole) Copolymers | - | - | - | [6][7] |

| Various Ionic Liquids | 283.15 - 348.15 | 0.01 - 1.0 | Varies | [8][9][10][11][12][13] |

Experimental Protocols

The determination of gas solubility in liquids requires precise and well-controlled experimental procedures. The following sections detail the common methodologies cited in the literature for measuring the solubility of this compound.

Gravimetric Method

The gravimetric method is a common and accurate technique for determining the solubility of a gas in a liquid by measuring the mass change of the solvent upon gas absorption.

Apparatus and Materials:

-

High-pressure, high-precision magnetic suspension balance or gravimetric microbalance.

-

Equilibrium cell or sample container.

-

High-pressure syringe pump for gas delivery.

-

Temperature-controlled bath or chamber.

-

Vacuum pump.

-

High-purity this compound and organic solvent.

Procedure:

-

A known mass of the degassed organic solvent is placed in the sample container within the balance.

-

The system is evacuated to remove any residual air.

-

The temperature of the system is stabilized to the desired setpoint using the temperature-controlled bath.

-

This compound is introduced into the system at a controlled pressure.

-

The mass of the solvent is continuously monitored by the microbalance.

-

The system is allowed to reach equilibrium, which is indicated by a stable mass reading over time.

-

The increase in mass corresponds to the amount of this compound dissolved in the solvent.

-

The solubility is then calculated based on the mass of the dissolved gas and the mass of the solvent.

Headspace Gas Chromatography (GC)

Headspace gas chromatography is a powerful technique for determining the concentration of volatile compounds, such as this compound, dissolved in a liquid solvent. This method analyzes the vapor phase in equilibrium with the liquid phase.

Apparatus and Materials:

-

Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD).

-

Headspace autosampler.

-

Sealed headspace vials with septa.

-

Gas-tight syringe.

-

Thermostatted agitator or incubator.

-

High-purity this compound, organic solvent, and carrier gas (e.g., helium, nitrogen).

Procedure:

-

A known amount of the organic solvent is placed into a headspace vial.

-

The vial is sealed with a crimp cap containing a septum.

-

A known amount of this compound gas is injected into the vial.

-

The vial is placed in a thermostatted agitator and heated to a specific temperature to allow for the partitioning of this compound between the liquid and gas phases to reach equilibrium.

-

After equilibration, the headspace autosampler withdraws a specific volume of the vapor phase from the vial.

-

The vapor sample is injected into the gas chromatograph for analysis.

-

The concentration of this compound in the vapor phase is determined by comparing the peak area from the chromatogram to a calibration curve.

-

Using Henry's Law and the known volumes of the liquid and gas phases, the solubility of this compound in the organic solvent can be calculated.[2]

Vapor-Phase Recirculation Method

This dynamic method is used to measure vapor-liquid equilibrium (VLE) data. A vapor phase is continuously circulated through a liquid phase until equilibrium is reached.

Apparatus and Materials:

-

Equilibrium cell with a liquid sampling port and a vapor sampling port.

-

Vapor circulation pump.

-

Temperature and pressure sensors.

-

Analytical instrumentation for composition analysis (e.g., gas chromatography).

-

High-purity this compound and organic solvent.

Procedure:

-

The organic solvent is charged into the equilibrium cell.

-

The system is brought to the desired temperature and pressure.

-

This compound is introduced into the system.

-

The vapor phase is continuously drawn from the top of the cell, circulated by a pump, and bubbled through the liquid phase at the bottom of the cell.

-

This circulation ensures thorough mixing and facilitates the attainment of equilibrium.

-

Samples of both the liquid and vapor phases are periodically withdrawn and analyzed to determine their compositions.

-

Equilibrium is considered to be reached when the compositions of both phases remain constant over time.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in a selection of organic solvents. The presented data, compiled from various scientific sources, offers valuable insights for professionals in research and development. The detailed experimental protocols and visual workflows serve as a practical resource for designing and conducting solubility measurements. Further research is warranted to expand the solubility database of this compound in a broader range of common organic solvents to support its widening industrial applications.

References

- 1. dechema.de [dechema.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Solubility and Diffusivity of this compound in Room-Temperature Ionic Liquids [periodicos.capes.gov.br]

An In-depth Technical Guide to the Thermodynamic Properties of Difluoromethane (R-32) Mixtures

Introduction

Difluoromethane, also known as HFC-32 or R-32, is an organic compound with the formula CH₂F₂.[1] It is a refrigerant with zero ozone depletion potential, making it a more environmentally friendly alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1] However, it has a global warming potential (GWP) 550 times that of carbon dioxide over a 100-year period.[1] R-32 is often used in mixtures with other refrigerants to enhance its properties and performance in various applications, such as air conditioning and refrigeration systems.[1][2] For instance, an azeotropic mixture of this compound and pentafluoroethane (B1204445) is known as R-410A.[1] Understanding the thermodynamic properties of these mixtures is crucial for the design, simulation, and optimization of refrigeration cycles.[3][4] This guide provides a comprehensive overview of the key thermodynamic properties of various this compound mixtures, details the experimental protocols for their measurement, and presents the data in a structured format.

Vapor-Liquid Equilibrium (VLE)

Vapor-liquid equilibrium data is fundamental for understanding the phase behavior of refrigerant mixtures. It provides essential information for designing and operating refrigeration systems.[3] Several studies have focused on measuring the VLE of binary and ternary mixtures containing this compound.

| Mixture Components | Temperature Range (K) | Pressure Range | Notes |

| R-32 + Propylene (R-1270) | 273.15 - 313.15 | - | Isothermal VLE data.[3] |

| R-32 + Isobutane | 280 - 322 | - | Exhibits positive azeotropic behavior.[4] |

| R-32 + trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)) | - | - | No azeotropic behavior observed.[4] |

| R-32 + Pentafluoroethane (R-125) | 268.15 - 313.15 | - | Isothermal VLE data measured at 10 K intervals.[5][6] |

| R-32 + Propane (R-290) | 273.15 - 313.15 | Up to 5.4 MPa | Azeotropic behavior is present.[7][8] |

| R-32 + Octafluoropropane (R-218) | 253.150 - 283.150 | - | Azeotropic VLE behavior was observed.[9] |

| R-32 + R-125 + Propane (R-290) | 263.15 - 323.15 | - | VLE data for the ternary mixture.[5] |

| R-32 + R-1234yf + R-125 | 273.15 - 313.15 | - | VLE property of the ternary mixture.[5] |

| R-32 + R-1234yf + CO₂ | 273.15 - 313.15 | - | VLE property of the ternary mixture.[5] |

Density

Density is a critical property for calculating mass flow rates and heat transfer coefficients in refrigeration systems.

| Mixture Components | Temperature Range (K) | Pressure Range (MPa) | Notes |

| R-32 + Pentafluoroethane (R-125) | - | Up to 30 | Isochoric heat capacity and density measurements.[10] |

| R-32 (Pure) | - | - | Critical density is 0.430 g/cm³.[11] |

Viscosity

Viscosity data is essential for predicting pressure drops in pipelines and for the design of compressors and other system components.

| Mixture Components | Temperature Range (K) | Pressure Range (MPa) | Notes |

| R-32 (Liquid) | 233.15 - 333.15 | Saturation Line | Measured using a calibrated capillary viscometer.[2] |

| R-32 + HFC-134a (Gaseous) | 298.15 - 423.15 | - | Measured with an oscillating-disk viscometer.[12] |

| R-32 + HFC-125 (Gaseous) | 298.15 - 423.15 | - | Measured with an oscillating-disk viscometer.[12] |

| R-32 (Gaseous) | 298.15 - 423.15 | Up to 10 | Measured using an oscillating disk viscometer.[12] |

Heat Capacity

Heat capacity data is vital for energy balance calculations and for determining the performance of heat exchangers.

| Mixture Components | Temperature Range (K) | Pressure Range (MPa) | Notes |

| R-32 + Pentafluoroethane (R-125) (51.11% R-32 by mass) | 268 - 328 | Up to 30 | Isochoric heat capacity (cᵥ) measurements.[10] |

| R-32 (Gas Phase) | 282 - 319 | 1.0 - 2.4 | Isobaric heat capacity (cₚ) measurements close to the saturation curve.[13] |

Experimental Protocols

Accurate measurement of thermodynamic properties is essential for developing reliable models. Various experimental techniques are employed for this purpose.

Vapor-Liquid Equilibrium (VLE) Measurement

Two common methods for VLE measurements are the circulation-type apparatus and the static-analytic method.

-

Circulation-Type Apparatus: In this method, both the liquid and vapor phases are continuously recirculated to reach equilibrium.[3] Once equilibrium is established, samples from both phases are withdrawn and analyzed, typically using a gas chromatograph, to determine their compositions.[3][6] Temperature and pressure are carefully controlled and measured throughout the experiment.

-

Static-Analytic Method: This technique involves charging a known overall composition of the mixture into an equilibrium cell. The system is then brought to the desired temperature and allowed to reach equilibrium. Samples of the liquid and vapor phases are then extracted for analysis.[8] This method often utilizes pneumatic capillary samplers for precise sample extraction.[8]

Viscosity Measurement

-

Capillary Viscometer: This method involves measuring the flow time of a fixed volume of liquid through a calibrated capillary tube under a known pressure difference.[2] The viscosity is then calculated based on the flow time and the viscometer's calibration constants. Careful calibration with fluids of known viscosity is crucial for accuracy.[2]

-

Oscillating-Disk Viscometer: This instrument, of the Maxwell type, is used for measuring the viscosity of gaseous mixtures.[12] The principle involves measuring the damping of the torsional oscillations of a disk suspended in the gas. The viscosity of the gas is related to the logarithmic decrement of the amplitude of these oscillations.[12]

Heat Capacity Measurement

-

Isochoric Heat Capacity (cᵥ) Measurement: The isochoric heat capacity is measured by supplying a known amount of heat to a sample in a constant-volume adiabatic calorimeter and measuring the resulting temperature increase. The measurements are typically conducted in the single-phase region.[10]

-

Isobaric Heat Capacity (cₚ) Measurement: The specific isobaric heat capacity in the gas phase can be measured using a flow calorimeter.[13] A continuous flow of the gas at a constant pressure is heated, and the heat input and the temperature rise are measured to determine the heat capacity.[13]

Modeling of Thermodynamic Properties

Experimental data are used to develop and validate thermodynamic models, such as equations of state (EoS), which can then be used to predict the properties of mixtures over a wide range of conditions.

-

Equations of State (EoS): Several EoS are used to correlate VLE data, including the Peng-Robinson, Redlich-Kwong-Soave, and Carnahan-Starling-De Santis equations.[5][6] For more accurate representation of complex mixtures, Helmholtz energy-based models are often employed.[14] These models can calculate all thermodynamic properties through integration and differentiation.[15]

-

Mixing Rules: To apply an EoS to a mixture, mixing rules are required to determine the EoS parameters for the mixture from the pure component parameters. The modified Huron-Vidal (MHV2) mixing rule combined with the nonrandom two-liquid (NRTL) activity coefficient model is one such approach used to correlate VLE data.[9]

Conclusion